molecular formula CH2OSi B14393245 Silaoxirane

Silaoxirane

Cat. No.: B14393245
M. Wt: 58.111 g/mol
InChI Key: HXARGTJIWBVKSJ-UHFFFAOYSA-N
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Description

Oxasilirane is a three-membered heterocyclic compound containing one silicon atom and one oxygen atom in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxasilirane can be synthesized through the [2+1] cycloaddition reaction of silylenes with aldehydes or ketones. For example, the reaction of an electron-rich acyclic metallasilylene with iso-valeraldehyde results in the formation of oxasilirane . The reaction typically involves oxidative addition at the silicon center, followed by reductive elimination to yield the oxasilirane product .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Oxasilirane undergoes various chemical reactions, including:

    Oxidation: Oxasilirane can be oxidized to form silanols or siloxanes.

    Reduction: Reduction of oxasilirane can lead to the formation of silyl ethers.

    Substitution: Nucleophilic substitution reactions can occur at the silicon center, leading to the formation of different organosilicon compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides, alkoxides, and amines are employed under mild conditions.

Major Products:

    Oxidation: Silanols and siloxanes.

    Reduction: Silyl ethers.

    Substitution: Various organosilicon compounds depending on the nucleophile used.

Scientific Research Applications

Oxasilirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of oxasilirane involves its reactivity at the silicon center. The silicon atom in oxasilirane is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including cycloaddition and substitution reactions . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    Silirane: A three-membered ring containing silicon and carbon atoms.

    Oxirane: A three-membered ring containing oxygen and carbon atoms.

    Thiasilirane: A three-membered ring containing silicon and sulfur atoms.

Comparison: Oxasilirane is unique due to the presence of both silicon and oxygen in its ring structure, which imparts distinct reactivity compared to other similar compounds. For example, oxirane is more prone to nucleophilic attack at the carbon center, while oxasilirane’s reactivity is centered around the silicon atom .

Properties

Molecular Formula

CH2OSi

Molecular Weight

58.111 g/mol

InChI

InChI=1S/CH2OSi/c1-2-3-1/h1H2

InChI Key

HXARGTJIWBVKSJ-UHFFFAOYSA-N

Canonical SMILES

C1O[Si]1

Origin of Product

United States

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